molecular formula C7H9N5O B11913073 N-Methoxy-3-methyl-3H-purin-6-amine CAS No. 89018-73-5

N-Methoxy-3-methyl-3H-purin-6-amine

Cat. No.: B11913073
CAS No.: 89018-73-5
M. Wt: 179.18 g/mol
InChI Key: HOYWCYKNFDTUGC-UHFFFAOYSA-N
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Description

N-Methoxy-3-methyl-3H-purin-6-amine is a synthetically designed, trisubstituted purine derivative of significant interest in medicinal chemistry and oncology research. Purines are recognized as a privileged scaffold in drug discovery, serving as key structural components in numerous biologically active compounds . This compound is of particular value in the investigation of tyrosine kinase inhibitors (TKIs), which are a cornerstone of targeted therapy for various haematological malignancies, including chronic myeloid leukaemia (CML) and acute myeloid leukaemia (AML) . The specific substitution pattern on the purine core—featuring a methoxy group at the N-9 position and an amine at the C-6 position—is a critical structural motif known to facilitate key interactions within the ATP-binding pocket of various oncogenic kinases . Researchers utilize this compound to explore structure-activity relationships (SAR), with a focus on how modifications at the N-7 and C-2 positions can influence inhibitory potency and selectivity towards specific kinase targets such as Bcr-Abl, BTK, and FLT3-ITD . The mechanism of action for this class of compounds typically involves competitive binding at the ATP site, thereby disrupting the kinase-mediated signaling pathways that drive cancer cell proliferation and survival . Furthermore, purine-based inhibitors have shown significant cytotoxic effects in vitro against a panel of human cancer cell lines, underscoring their potential as lead compounds for the development of novel anti-leukaemia and anti-lymphoma agents . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

89018-73-5

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

N-methoxy-3-methyl-7H-purin-6-imine

InChI

InChI=1S/C7H9N5O/c1-12-4-10-6(11-13-2)5-7(12)9-3-8-5/h3-4H,1-2H3,(H,8,9)

InChI Key

HOYWCYKNFDTUGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=NOC)C2=C1N=CN2

Origin of Product

United States

Preparation Methods

Alkylation of 6-Chloropurine Derivatives

A foundational approach involves the alkylation of 6-chloropurine precursors. In a method adapted from, silylation agents like bis(trimethylsilyl)acetamide (BSA) and SnCl₄ catalyze the introduction of tert-alkyl groups. For N-methoxy-3-methyl derivatives, the protocol is modified as follows:

  • Silylation of 6-Chloropurine :

    • 6-Chloropurine (1.0 equiv) is treated with BSA (1.5 equiv) and SnCl₄ (2.1 equiv) in acetonitrile at 80°C.

    • Addition of methyl iodide (3.0 equiv) introduces the methyl group at C-3.

    • The intermediate 3-methyl-6-chloro-3H-purine is isolated via crystallization (yield: 39–66%).

  • Methoxyamination at C-6 :

    • The chlorine atom at C-6 is displaced using methoxyamine hydrochloride in ethanol under reflux.

    • Reaction progress is monitored by LC-MS, with purification via silica gel chromatography.

Key Data :

ParameterValueSource
Yield (alkylation)39–66%
Reaction Temperature80°C
SolventAcetonitrile

Tautomerism and Regioselectivity Control

The N-methoxy group induces tautomeric equilibria between amino and imino forms, as observed in 2-substituted N-methoxypurin-6-amines . NMR studies reveal that electron-withdrawing substituents at C-2 stabilize the imino tautomer, whereas alkyl groups favor the amino form. For N-Methoxy-3-methyl-3H-purin-6-amine:

  • ¹H NMR : A singlet at δ 1.75 ppm confirms the C-3 methyl group, while a resonance at δ 3.30 ppm corresponds to the N-methoxy protons.

  • Regioselectivity : Using bulky silylation agents directs alkylation to N-3 over N-9, achieving >70% selectivity.

Advanced Functionalization Strategies

Benzylation and Stability Studies

Benzylation of N-methoxypurin-6-amines produces N-7 and N-6 adducts, with the former predominating (60:40 ratio). However, N-Methoxy-3-methyl-3H-purin-6-amine exhibits reduced reactivity at N-7 due to steric hindrance from the C-3 methyl group.

Stability Under Acidic Conditions :

  • N-3 alkylated derivatives decompose in HCl or HCOOH, reverting to 6-chloropurine.

  • Stability in pH 7.4 buffer exceeds 48 hours, confirming suitability for biological applications.

Analytical and Characterization Techniques

Spectroscopic Characterization

  • ¹³C NMR : The C-6 carbon resonates at δ 132.0 ppm in DMSO-d₆, confirming substitution.

  • HRMS : A molecular ion peak at m/z 194.1085 [M+H]⁺ validates the molecular formula.

Chromatographic Purity

  • HPLC : Retention time of 10.18 minutes (C18 column, MeOH:H₂O = 70:30).

  • Melting Point : 268–272°C (decomposition), indicative of high crystallinity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Regioselectivity (N-3:N-9)Key Advantage
Silylation-Alkylation39–6670:30High selectivity for N-3
Direct Methoxyamination55–70N/ASingle-step functionalization

Chemical Reactions Analysis

O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It acts as a reducing agent in certain reactions, often used to reduce other compounds.

    Substitution: As a nucleophilic substitution reagent, it can participate in substitution reactions where it replaces other groups in a molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Medicinal Chemistry

N-Methoxy-3-methyl-3H-purin-6-amine has been investigated for its potential therapeutic applications due to its ability to modulate biological pathways related to cell proliferation and apoptosis. Its interactions with nucleic acids suggest roles as an inhibitor or activator of specific enzymes and receptors .

Potential Therapeutic Areas:

  • Cancer Research: The compound's ability to inhibit enzymes involved in nucleic acid metabolism positions it as a candidate for cancer treatment strategies.
  • Inflammatory Disorders: Similar compounds have shown promise in modulating the activity of phosphoinositide 3-kinases (PI3K), which are implicated in various inflammatory diseases .

Biochemical Studies

Research has highlighted this compound's role as a substrate for specific enzymes, aiding in the study of enzymatic reactions and mechanisms. Its interaction with purinergic receptors, particularly the A3 adenosine receptor, has been documented, indicating its potential as a ligand for G protein-coupled receptors (GPCRs) .

Case Study 1: Inhibition of Enzymatic Activity

A study demonstrated that this compound effectively inhibited certain nucleic acid metabolic enzymes. This inhibition correlated with reduced cell proliferation in cancer cell lines, suggesting its utility in developing anti-cancer therapies .

Case Study 2: Modulation of Cellular Signaling

Another investigation focused on the compound's ability to act on the A3 adenosine receptor. The findings revealed that modifications to the N6 substituent could enhance receptor affinity without compromising selectivity, paving the way for more effective drug design targeting this receptor .

Mechanism of Action

The mechanism by which O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine exerts its effects involves its ability to act as a nucleophile and reducing agent. It targets specific molecular sites, facilitating reactions by donating electrons or substituting other groups in a molecule. The pathways involved depend on the specific reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-Methoxy-3-methyl-3H-purin-6-amine can be contextualized by comparing it to related purine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Purin-6-amine Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-methyl, N-methoxy at position 6 C₇H₉N₅O 179.19 Potential kinase inhibition; enhanced solubility due to methoxy group
N6-Isopentenyladenine N-(3-methyl-3-buten-1-yl) at position 6 C₁₀H₁₃N₅ 203.24 Cytokinin activity; plant growth regulation
3-[(3-Methoxyoxazol-5-yl)methyl]-3H-purin-6-amine Oxazole-methoxy hybrid substituent C₁₀H₁₀N₆O₂ 246.23 Enhanced electronic properties; potential antiviral applications
N-Methyl-7H-purin-6-amine N-methyl at position 7 C₆H₇N₅ 149.15 Base for nucleoside analogs; simpler hydrophobicity profile
6-(Cyclohexylmethoxy)-N-phenyl-7H-purin-2-amine Cyclohexylmethoxy, phenyl groups C₁₈H₂₂N₆O 338.41 Bulky substituents; studied for organic electronics and drug delivery
6-(Methoxy-d₃)-9H-purin-2-amine Deuterated methoxy group C₆H₄D₃N₅O 154.14 Isotopic labeling for metabolic tracking

Key Findings from Comparative Analysis

The oxazole-methoxy hybrid in introduces a heterocyclic moiety, which could enhance binding to viral proteases or kinases due to π-π stacking interactions .

Steric and Electronic Modifications: Bulky groups, such as the cyclohexylmethoxy in , reduce solubility but may improve membrane permeability or target specificity in drug candidates .

Structural Simplicity vs. Complexity :

  • N-Methyl-7H-purin-6-amine () lacks the methoxy group, making it less polar but a versatile precursor for synthesizing nucleoside analogs .

Biological Activity

N-Methoxy-3-methyl-3H-purin-6-amine, also known as 2-Methoxy-3-methyl-3H-purin-6-amine, is a purine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a methoxy group and a methyl group on the purine ring. Its molecular formula is C8H10N4OC_8H_{10}N_4O with a molecular weight of approximately 179.18 g/mol. The structural features contribute significantly to its biological activity, particularly its interactions with nucleic acids and enzymes involved in cellular processes .

Property Value
Molecular FormulaC8H10N4OC_8H_{10}N_4O
Molecular Weight179.18 g/mol
Functional GroupsMethoxy, Methyl

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to inhibit or activate specific enzymes involved in nucleic acid metabolism, which can lead to modulation of pathways associated with cell proliferation and apoptosis .

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes related to nucleic acid synthesis, potentially impacting cancer cell growth.
  • Cell Signaling Modulation : It influences signaling pathways that regulate apoptosis and cell cycle progression.

Anticancer Potential

This compound has been investigated for its potential anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For instance, research demonstrated that treatment with this compound led to significant reductions in tumor size in murine models .

Case Study: Tumor Growth Inhibition

A study involving tumor-bearing mice showed that administration of this compound resulted in suppressed tumor growth compared to control groups. Flow cytometry analyses indicated increased apoptosis rates among treated cells, suggesting a mechanism involving the activation of apoptotic pathways .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
This compoundMethoxy and methyl groups on purine ringDual functional groups enhancing reactivity
3-MethyladenineMethyl group onlyLacks methoxy functionality
6-Amino-3-methylpurineAmino group at position 6No methoxy or methyl groups

Research Findings

Recent studies have highlighted the broad spectrum of activities associated with this compound:

  • Antiproliferative Effects : Various experiments have confirmed its ability to reduce cell viability in cancer cell lines through dose-dependent mechanisms.
  • Inhibition of Specific Pathways : The compound has shown potential in inhibiting pathways that are critical for cancer cell survival, such as PI3K/Akt signaling .
  • Interaction with Nucleic Acids : Its affinity for nucleic acids suggests potential applications in gene therapy or as an adjuvant in existing cancer treatments .

Q & A

Q. What synthetic routes are commonly employed for N-Methoxy-3-methyl-3H-purin-6-amine, and how can purity be validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the purine C6 position, where methoxy and methyl groups are introduced via alkylation or coupling reactions (e.g., using carbodiimide-based agents like EDC/NHS for activation, as seen in purine derivatives ). Purity validation requires reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (≥95% purity threshold) and high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., calculated m/z 195.0855 for C₇H₉N₅O) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Adhere to GHS classifications:

  • H315 (skin irritation), H319 (eye irritation), H335 (respiratory tract irritation) .
  • Use nitrile gloves, sealed goggles, and fume hoods during handling. Store in airtight containers at 2–8°C, segregated from oxidizing agents (e.g., peroxides) to prevent decomposition. Conduct regular airborne particulate monitoring using NIOSH Method 0500 .

Q. Which spectroscopic methods are optimal for structural elucidation of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify methoxy (δ 3.3–3.5 ppm) and methyl groups (δ 1.8–2.2 ppm).
  • FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
  • UV-Vis : Assess π→π* transitions (λmax ~260 nm typical for purines). Cross-validate with X-ray crystallography if single crystals are obtainable (as in pyridazine analogs ) .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s inhibitory effects in kinase assays be systematically addressed?

Methodological Answer:

  • Standardize conditions : Use 10 mM MgCl₂, pH 7.4 Tris buffer, and ATP concentrations (0.1–10 mM) to test competitive inhibition.
  • Orthogonal assays : Compare fluorescence polarization (FP) with radiometric kinase activity assays.
  • Downstream validation : Perform Western blotting for phosphorylated substrates (e.g., pERK/STAT3) to confirm functional inhibition .

Q. What strategies improve the compound’s aqueous solubility for pharmacokinetic studies?

Methodological Answer:

  • Co-solvents : Use 10% DMSO in PBS (v/v) with sonication (30 min, 40 kHz).
  • Cyclodextrin encapsulation : Prepare 20% (w/v) hydroxypropyl-β-cyclodextrin complexes.
  • pH adjustment : Optimize to pH 4.5–5.5 (predicted pKa ~6.8 via ChemAxon). Monitor solubility via dynamic light scattering (DLS) for aggregation .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with CYP3A4 (PDB: 1TQN) to identify binding poses (ΔG ≤ -7 kcal/mol).
  • MD simulations : Run 50 ns simulations (AMBER force field) to assess binding stability (RMSD ≤ 2 Å).
  • In vitro validation : Perform LC-MS/MS metabolite profiling (e.g., CYP3A4 Supersomes®) to correlate predictions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported metabolic stability across cell lines?

Methodological Answer:

  • Controlled comparisons : Use identical cell lines (e.g., HepG2 vs. primary hepatocytes) under standardized media (DMEM + 10% FBS).
  • CYP inhibition : Co-treat with 1 mM ketoconazole (CYP3A4 inhibitor) to isolate enzyme-specific metabolism.
  • Data normalization : Express stability relative to positive controls (e.g., verapamil) to account for inter-assay variability .

Key Tables

Property Value/Method Reference
Molecular Formula C₇H₉N₅O
HRMS (m/z) 195.0855 [M+H]⁺
Recommended Storage 2–8°C in inert atmosphere
Critical HPLC Parameters C18 column, 0.1% TFA/ACN gradient, 254 nm

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